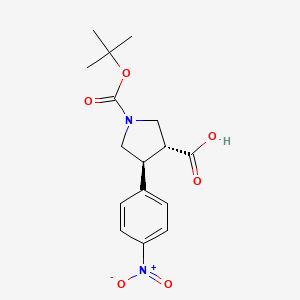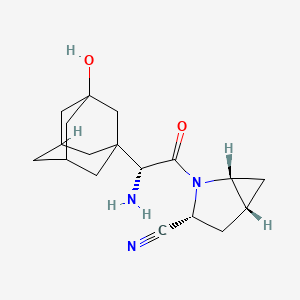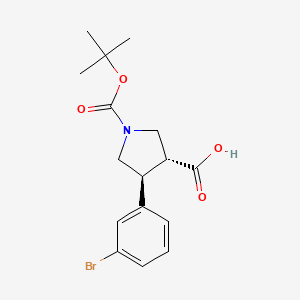![molecular formula C7H6BrN B1142351 Pyridine, 3-[(1Z)-2-bromoethenyl]-(9CI) CAS No. 125142-07-6](/img/structure/B1142351.png)
Pyridine, 3-[(1Z)-2-bromoethenyl]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 3-[(1Z)-2-bromoethenyl]-(9CI), commonly known as 3-bromoacryloyl pyridine, is a chemical compound that belongs to the pyridine family. It is a colorless liquid with a pungent odor and is commonly used in scientific research applications.
Aplicaciones Científicas De Investigación
Organic Electronics
- Novel heteroleptic iridium(III) complexes incorporating pyridine derivatives show high thermal stability and good electroluminescence (EL) performance in polymer light-emitting diodes ((Tang et al., 2014)).
- Pyridine-based molecules modified with carbazole, fluorine, and bromine are used for white light-emitting diode applications, demonstrating the potential for simplified white light emission devices ((Wang et al., 2013)).
Medicinal Chemistry
- Certain pyridine derivatives act as potent and selective metabotropic glutamate subtype 5 receptor antagonists with anxiolytic activity, highlighting their therapeutic potential ((Cosford et al., 2003)).
- Synthesis and biological assessment of novel cyanopyridine derivatives exhibit antibacterial activities against Gram-positive and Gram-negative bacteria ((El-Hashash & Shaban, 2019)).
Environmental Science
- Pyridine is explored for its photocatalytic degradation in water, with studies showing its rapid elimination and mineralization into less harmful compounds, making it relevant for environmental remediation ((Maillard-Dupuy et al., 1994)).
- Research on the degradation mechanism of pyridine in drinking water using dielectric barrier discharge (DBD) systems indicates its potential for treating nitrogen heterocyclic compounds in water sources ((Li et al., 2017)).
Other Applications
- Iridium complexes with pyridine as ancillary ligands are investigated for color tuning in electroluminescent devices, showing a range of redox and emission properties ((Stagni et al., 2008)).
- In catalysis, pyridine is used as an infrared molecular probe to characterize the acidity of solids, particularly in the assessment of heteropolyacids' dispersion in supported catalysts ((Schnee et al., 2019)).
Mecanismo De Acción
Target of Action
Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific structures .
Mode of Action
Pyridine derivatives can exhibit diverse modes of action, such as acting as enzyme inhibitors or receptor agonists/antagonists . The specific interactions of 3-[(Z)-2-bromoethenyl]pyridine with its targets would depend on its chemical structure and the nature of the target.
Biochemical Pathways
Pyridine derivatives can influence various biochemical pathways based on their specific targets . For instance, they may interfere with metabolic processes or signal transduction pathways.
Pharmacokinetics
A study on the metabolic n-oxidation of pyridines in various animal species showed that pyridine-n-oxide was a significant metabolite of pyridine, suggesting that similar metabolic pathways might be involved for 3-[(z)-2-bromoethenyl]pyridine .
Result of Action
Pyridine derivatives can have various effects at the molecular and cellular levels, depending on their specific targets and modes of action .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of pyridine derivatives .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(Z)-2-bromoethenyl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN/c8-4-3-7-2-1-5-9-6-7/h1-6H/b4-3- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVYLLVAFIGFFX-ARJAWSKDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1S,3R,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1142288.png)



